molecular formula C15H15N3O5S B1668662 ALDH3A1-IN-3 CAS No. 315239-63-5

ALDH3A1-IN-3

Cat. No.: B1668662
CAS No.: 315239-63-5
M. Wt: 349.4 g/mol
InChI Key: JXZXJHWSQKISBZ-UHFFFAOYSA-N
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Description

ALDH3A1-IN-3 is a chemical compound with the molecular formula C15H15N3O5S It is known for its unique structure, which includes a nitrophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALDH3A1-IN-3 typically involves the reaction of 4-(methylsulfonyl)-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

ALDH3A1-IN-3 undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

ALDH3A1-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ALDH3A1-IN-3 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1) by binding to its active site . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

ALDH3A1-IN-3 can be compared with similar compounds such as:

    N-(4-{[4-bromophenyl]amino}phenyl)acetamide: Similar structure but with a bromine atom instead of a methylsulfonyl group.

    N-(4-{[4-chlorophenyl]amino}phenyl)acetamide: Contains a chlorine atom instead of a methylsulfonyl group.

    N-(4-{[4-fluorophenyl]amino}phenyl)acetamide: Contains a fluorine atom instead of a methylsulfonyl group.

The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties compared to its halogenated counterparts.

Properties

CAS No.

315239-63-5

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide

InChI

InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)

InChI Key

JXZXJHWSQKISBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB29;  CB-29;  CB 29; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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